3,4-Dihydroxybenzenesulfonic acid

Vue d'ensemble

Description

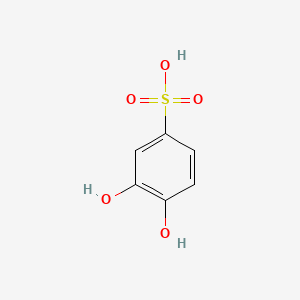

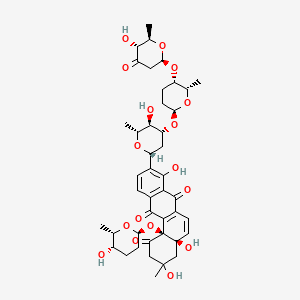

3,4-dihydroxybenzenesulfonic acid is a benzene ring substituted with a sulphonic acid group at position C-1, and hydroxy groups at C-3 and C-4. It has a role as a metabolite. It is a conjugate acid of a 3,4-dihydroxybenzenesulfonate.

Applications De Recherche Scientifique

Chromogenic System for Uric Acid Assay 3,4-Dihydroxybenzenesulfonic acid has been utilized in a chromogenic system for measuring hydrogen peroxide. This system is used in the direct enzymatic assay of uric acid in serum and urine. It offers a reliable, simple, rapid method suitable for both manual and automated procedures (Fossati & Prencipe, 2010).

Electrolyte Material for Organic Redox Flow Batteries A derivative, 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid, serves as a novel positive side electrolyte material for aqueous organic redox flow batteries. This compound overcomes issues related to chemical stability and efficiency, making it a promising candidate for energy storage applications (Hoober-Burkhardt et al., 2017).

Catalyst in Biginelli Reaction The compound is used as a catalyst in the Biginelli reaction to afford 3,4-dihydropyrimidinone derivatives. This process is efficient both in water and under solvent-free conditions, indicating its versatility in organic synthesis (Bigdeli et al., 2011).

Proton Exchange Membrane in Fuel Cells In the field of fuel cells, a sulfonic acid-containing benzoxazine monomer, synthesized using this compound, has been used for developing a proton exchange membrane. This application is crucial for direct methanol fuel cells, indicating the material's significance in sustainable energy technologies (Yao et al., 2014).

Quantum Chemical Modeling The compound is also subject to quantum chemical modeling to study structure formation and proton transfer. This research is essential in understanding the molecular interactions and chemical properties of the compound, which has implications in various scientific fields (Zyubina et al., 2012).

Metal-Organic Frameworks (MOFs) this compound analogs have been used in synthesizing metal-organic frameworks. These MOFs show increased thermal stability, which can be applied in areas like gas storage, separation, and catalysis (Mietrach et al., 2009).

Electrochemical Degradation of Aromatic Amines The compound has been studied in the context of electrochemical degradation of aromatic amines. This application is significant in environmental remediation, particularly in treating wastewater contaminated with organic compounds (Pacheco et al., 2011).

Catalysis in Alcohol Oxidation It also finds use in catalyzing the oxidation of alcohols. This process is critical in organic chemistry, especially in the synthesis of various organic compounds (Hazra et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

3,4-Dihydroxybenzenesulfonic acid, also known as 4-Sulfocatechol , is a metabolite . Metabolites are intermediates or products resulting from metabolism

Mode of Action

As a metabolite, it is likely involved in various biochemical reactions within the body .

Biochemical Pathways

As a metabolite, it is likely involved in various metabolic pathways .

Pharmacokinetics

As a metabolite, it is likely absorbed and distributed throughout the body, metabolized further, and eventually excreted .

Result of Action

As a metabolite, it likely plays a role in various biological processes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .

Analyse Biochimique

Biochemical Properties

3,4-Dihydroxybenzenesulfonic acid is involved in several biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a substrate for certain sulfonation reactions, where it is converted into its sulfonate form by sulfotransferase enzymes . This interaction is crucial for the metabolism and detoxification of various compounds in the body. Additionally, this compound can interact with proteins that have binding sites for sulfonic acid groups, influencing their activity and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways . This can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes, such as sulfotransferases, and either inhibit or activate their activity . This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function and metabolism . At higher doses, it can cause significant changes, including toxicity and adverse effects. For example, high doses of this compound can lead to oxidative stress and damage to cellular components, resulting in cell death and tissue damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a substrate for sulfotransferase enzymes, which catalyze the transfer of a sulfonic acid group to other molecules . This reaction is important for the metabolism and detoxification of various compounds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound across cellular membranes . Once inside the cell, this compound can bind to proteins that have specific binding sites for sulfonic acid groups, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its subcellular localization. For example, in the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression. In the mitochondria, it can influence cellular metabolism and energy production.

Propriétés

IUPAC Name |

3,4-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPDITOEDOAWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221536 | |

| Record name | 4-Sulfopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-09-0 | |

| Record name | 3,4-Dihydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7134-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sulfocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Do the microbial and metabolomic profiles differ between IBS-D patients with and without depression and anxiety?

A1: While the provided abstracts do not give specific results, this research likely aims to identify if specific gut bacteria or metabolites are associated with depression and anxiety in IBS-D patients. [, ] This could lead to a better understanding of the gut-brain axis and potential targets for therapeutic interventions.

Q2: Could manipulating the gut microbiome through methods like diet or fecal microbiota transplantation impact mental health in IBS-D patients?

A2: This is an active area of research. While the provided papers do not explore this directly, identifying specific microbial or metabolomic patterns linked to mental health could pave the way for such interventions in the future. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol](/img/structure/B1208622.png)